molecular formula C13H18N2O4S B2801222 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid CAS No. 1197193-10-4

2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid

Cat. No. B2801222
M. Wt: 298.36
InChI Key: AFDDQQRUJDNNQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid, also known as MMB, is a synthetic compound with potential applications in a variety of scientific fields . It is a heterocyclic organic compound .


Molecular Structure Analysis

The molecular formula of 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid is C13H18N2O4S . The InChI code is 1S/C13H18N2O4S/c1-14-5-7-15(8-6-14)12-9-10(20(2,18)19)3-4-11(12)13(16)17/h3-4,9H,5-8H2,1-2H3,(H,16,17) . The molecular weight is 298.36 g/mol .


Physical And Chemical Properties Analysis

The compound is a white to tan solid . It has a molecular weight of 298.36 g/mol . The IUPAC name is 2-(4-methylpiperazin-1-yl)-4-methylsulfonylbenzoic acid . It has 6 H-Bond acceptors and 1 H-Bond donor .

Scientific Research Applications

DNA Binding and Fluorescent Staining

One significant application of analogs similar to 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid is in DNA binding and fluorescent staining. Compounds like Hoechst 33258, which shares a structural resemblance with the subject chemical, bind strongly to the minor groove of double-stranded B-DNA, specifically to AT-rich sequences. This property is utilized in fluorescent DNA staining, enabling the visualization of chromosomes and nuclear DNA content in cell biology research and medical diagnostics (Issar & Kakkar, 2013).

Cardiovascular Drug Delivery

In cardiovascular research, analogs of 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid are explored for their potential in therapeutic delivery. These studies focus on developing delivery systems for treating conditions such as atherosclerosis and ischemic-reperfusion injury. The research emphasizes the need for innovative formulations to overcome physiological barriers and enhance therapeutic outcomes, highlighting the early-stage nature of targeted cardiovascular drug delivery technologies (Geldenhuys et al., 2017).

Antioxidant Capacity Assessment

Another area of application involves the assessment of antioxidant capacity, where analogs of the chemical are used in decolorization assays. These studies aim to understand the reaction pathways and quantify the total antioxidant capacity of various substances, contributing to the broader field of oxidative stress and its biological implications (Ilyasov et al., 2020).

Gut Function Regulation

Research has also explored the use of benzoic acid derivatives in improving gut functions by regulating enzyme activity, redox status, immunity, and microbiota. This application is crucial for enhancing growth and health through dietary interventions, particularly in animal models such as piglets, which serve as proxies for human gut physiology studies (Mao et al., 2019).

Tuberculosis Treatment

Macozinone, a piperazine-benzothiazinone, is highlighted for its phase 1/2 clinical studies in treating tuberculosis (TB). This compound targets the synthesis of essential arabinan polymers in the Mycobacterium tuberculosis cell wall, presenting a novel approach to TB drug regimens. The optimism around its development underscores the potential of similar compounds in addressing infectious diseases (Makarov & Mikušová, 2020).

properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-4-methylsulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-14-5-7-15(8-6-14)12-9-10(20(2,18)19)3-4-11(12)13(16)17/h3-4,9H,5-8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDDQQRUJDNNQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC(=C2)S(=O)(=O)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid

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